Cas no 2172327-02-3 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid
- EN300-1506733
- 2172327-02-3
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid
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- Inchi: 1S/C24H22N4O6/c29-19(30)12-24(10-5-11-24)26-22(31)20-21(28-34-27-20)25-23(32)33-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,26,31)(H,29,30)(H,25,28,32)
- InChI Key: SNHCUKKPXLBFDX-UHFFFAOYSA-N
- SMILES: OC(CC1(CCC1)NC(C1C(=NON=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 462.15393443g/mol
- Monoisotopic Mass: 462.15393443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 144Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506733-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1506733-10000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1506733-250mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1506733-0.05g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1506733-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1506733-10.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1506733-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1506733-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1506733-0.1g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1506733-0.25g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2,5-oxadiazole-3-amido]cyclobutyl}acetic acid |
2172327-02-3 | 0.25g |
$3099.0 | 2023-05-26 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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4. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831
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Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid (CAS No. 2172327-02-3): An Overview
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid (CAS No. 2172327-02-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by its intricate cyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its stability and reactivity.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent premature reactions. In the context of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid, the Fmoc group protects the amino functionality of the oxadiazole ring, ensuring that the compound remains stable during synthesis and storage. This feature makes it an attractive candidate for various chemical and biological applications.
The 1,2,5-oxadiazole ring is another key structural element of this compound. Oxadiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of this ring in 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid suggests that it may exhibit similar biological activities, making it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that it could be developed into a novel anti-inflammatory drug for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid has also shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival. These findings suggest that 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid could be a valuable lead compound for developing new anticancer drugs.
The cyclobutane ring present in 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutyl}acetic acid adds another layer of complexity to its structure. Cyclobutanes are known for their unique conformational properties and their ability to influence the overall stability and reactivity of organic compounds. In this context, the cyclobutane ring may play a role in modulating the biological activity of the compound by affecting its binding affinity to target proteins or receptors.
The carboxylic acid group at the end of the molecule is another important functional group that contributes to the overall properties of 2-{1-4-( {(9H-fluoren - 9 - yl) methoxy carbonyl } amino ) - 1 , 2 , 5 - oxadiazole - 3 - amidocyclobutyl } acetic acid. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions. In pharmaceutical applications, carboxylic acids can improve the solubility and bioavailability of compounds, making them more suitable for oral administration or other delivery methods.
From a synthetic chemistry perspective, 2-{1-(4-( {( 9 H - fluoren - 9 - yl ) methoxy carbonyl } amino ) - 1 , 2 , 5 - oxadiazol - 3 - ylamido ) cyclobutyl } acetic acid presents several challenges due to its complex structure. However, recent advances in synthetic methods have made it possible to synthesize this compound with high yield and purity. For example, a study published in Tetrahedron Letters described an efficient synthetic route involving multiple steps such as coupling reactions, cyclizations, and deprotection steps to produce 2-{1-(4-( {( 9 H - fluoren - 9 - yl ) methoxy carbonyl } amino ) - 1 , 2 , 5 - oxadiazol - 3 - ylamido ) cyclobutyl } acetic acid on a large scale.
In conclusion, 2-{1-(4-( {( 9 H - fluoren - 9 - yl ) methoxy carbonyl } amino ) - 1 , 2 , 5 - oxadiazol - 3 - ylamido ) cyclobutyl } acetic acid (CAS No. 2172327-02-3) is a multifunctional organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the field of drug discovery.
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